
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxy moiety, which is further substituted with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Williamson ether synthesis, where 4-(hydroxymethyl)phenol is reacted with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. This method provides a straightforward route to the desired ester with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for modifications that can lead to compounds with biological activity.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The hydroxymethyl group can be modified to enhance the compound’s pharmacokinetic properties.
Industry: It can be used in the production of specialty chemicals and materials. Its ester functionality makes it useful in polymer chemistry and materials science.
作用機序
The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.
類似化合物との比較
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate:
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid: The free acid form of the compound, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
ethyl 2-[4-(hydroxymethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-8,14H,4,9H2,1-3H3 |
InChIキー |
KXCUDMUMELNXFP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



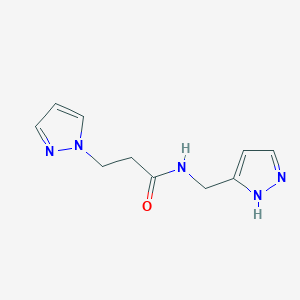
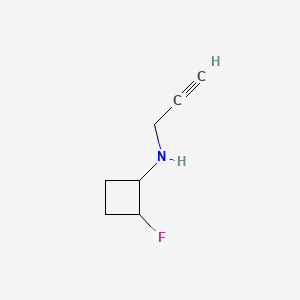
![4-[(3-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14901517.png)
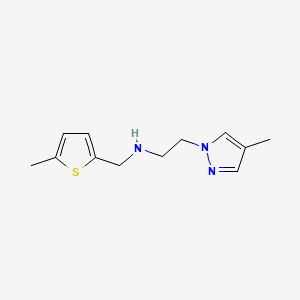

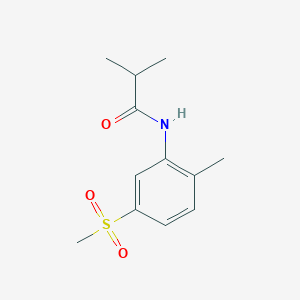

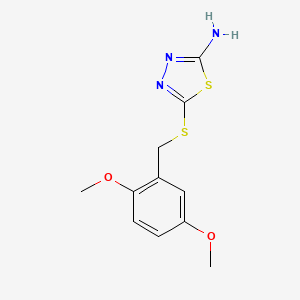
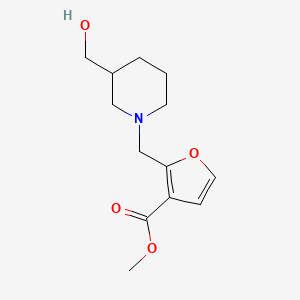
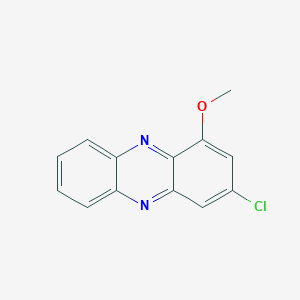
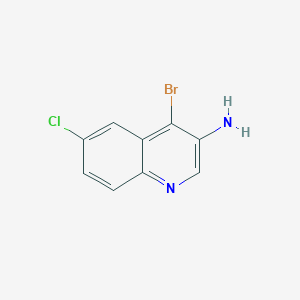
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
